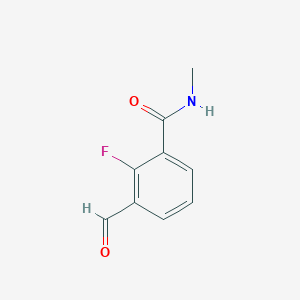

2-fluoro-3-formyl-N-methylbenzamide

CAS No.:

Cat. No.: VC18260350

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FNO2 |

|---|---|

| Molecular Weight | 181.16 g/mol |

| IUPAC Name | 2-fluoro-3-formyl-N-methylbenzamide |

| Standard InChI | InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13) |

| Standard InChI Key | XCFPDGGAUQUUHL-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC=CC(=C1F)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core modified with three key substituents:

-

Fluorine at the 2-position, introducing electronegativity and potential hydrogen-bonding capabilities.

-

Formyl group (-CHO) at the 3-position, offering a reactive aldehyde for further derivatization.

-

Methyl group on the amide nitrogen, enhancing lipophilicity and steric effects.

This arrangement creates a planar aromatic system with polarized regions, facilitating interactions with biological targets or synthetic reagents.

Physical and Spectral Characteristics

While experimental data for 2-fluoro-3-formyl-N-methylbenzamide are sparse, related compounds provide context:

The fluorine atom’s inductive effect likely lowers electron density at the formyl group, increasing its electrophilicity compared to non-fluorinated analogs .

Synthetic Methodologies

Challenges and Optimization

-

Regioselectivity: Ensuring proper positioning of fluorine and formyl groups requires careful control of reaction conditions.

-

Stability: The formyl group’s reactivity may necessitate inert atmospheres or low temperatures during synthesis.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The formyl group serves as a versatile handle for synthesizing hydrazones, imines, or Schiff bases, which are common motifs in anticancer and antimicrobial agents . For example, N-formylbenzamide derivatives react with phenylhydrazine to form hydrazones, a reaction applicable to developing enzyme inhibitors .

Materials Science

Fluorinated aromatic compounds are valued in liquid crystal and polymer chemistry for their thermal stability and electronic properties. The combination of fluorine and formyl groups in 2-fluoro-3-formyl-N-methylbenzamide could enable its use in photoactive materials or covalent organic frameworks.

Related Compounds and Structural Analogues

3-Formyl-N-methylbenzamide (C₉H₉NO₂)

This non-fluorinated analog lacks the electron-withdrawing fluorine, resulting in a less electrophilic formyl group. It exhibits weaker enzyme inhibition but greater metabolic stability in vivo.

2-Fluoro-3-hydroxy-N-methylbenzamide (C₈H₈FNO₂)

Replacing the formyl group with a hydroxyl moiety increases hydrogen-bonding capacity but reduces reactivity toward nucleophiles . This derivative may serve as a metabolite or degradation product of the parent compound.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

-

Biological Screening: Evaluating antibacterial, antifungal, and enzyme inhibition profiles in vitro.

-

Radiolabeling: Incorporating ¹⁸F for positron emission tomography (PET) imaging, leveraging existing protocols for fluorinated benzamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume